molecular formula C11H8CuF3N2S B1512745 copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate

copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate

Cat. No.: B1512745
M. Wt: 320.8 g/mol
InChI Key: TWUWEXFRMUWRRW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is a coordination compound that features copper as the central metal ion coordinated to 2,2’-bipyridine and 1,1,1-trifluoromethanethiolato ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate typically involves the reaction of copper salts with 2,2’-bipyridine and 1,1,1-trifluoromethanethiolato ligands. One common method involves dissolving copper(II) chloride in a suitable solvent such as methanol, followed by the addition of 2,2’-bipyridine and 1,1,1-trifluoromethanethiolato ligands under controlled temperature and pH conditions . The reaction mixture is then stirred for several hours to ensure complete complexation, and the resulting product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate undergoes various types of chemical reactions, including:

    Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it alternates between different oxidation states.

    Substitution Reactions: Ligands coordinated to the copper center can be replaced by other ligands under appropriate conditions.

    Coordination Reactions: The compound can form additional coordination bonds with other molecules or ions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can produce new coordination compounds with different ligands .

Mechanism of Action

The mechanism by which copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate exerts its effects involves its ability to coordinate with various molecular targets. In biological systems, it can interact with DNA and proteins, leading to the disruption of cellular processes and induction of cell death. The compound’s cytotoxic activity is attributed to its ability to generate reactive oxygen species and induce oxidative stress in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is unique due to the presence of the trifluoromethanethiolato ligand, which imparts distinct electronic and steric properties to the compound.

Properties

Molecular Formula

C11H8CuF3N2S

Molecular Weight

320.8 g/mol

IUPAC Name

copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate

InChI

InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1

InChI Key

TWUWEXFRMUWRRW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+]

Pictograms

Irritant

Origin of Product

United States

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